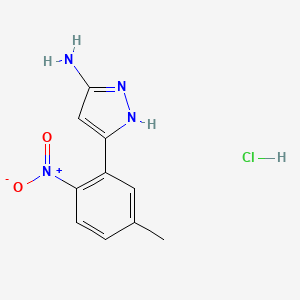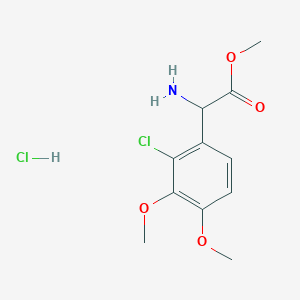
Eicosyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosyl phosphate is an organic compound that belongs to the class of alkyl phosphates It is characterized by a long eicosyl chain (a twenty-carbon chain) attached to a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eicosyl phosphate can be synthesized through the esterification of eicosyl alcohol with phosphoric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for the efficient mixing of reactants and the control of reaction parameters. The use of a continuous flow reactor also enables the production of this compound on a larger scale, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Eicosyl phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound esters.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: this compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: this compound esters.
Reduction: Eicosyl alcohol.
Substitution: Various substituted eicosyl derivatives.
Applications De Recherche Scientifique
Eicosyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in cellular signaling and membrane biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of eicosyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a signaling molecule, modulating various cellular processes. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the desired biological response. The exact molecular targets and pathways involved depend on the specific context in which this compound is used.
Comparaison Avec Des Composés Similaires
Cetyl phosphate: Similar in structure but with a shorter carbon chain.
Stearyl phosphate: Another alkyl phosphate with an eighteen-carbon chain.
Oleyl phosphate: Contains an unsaturated carbon chain.
Comparison: Eicosyl phosphate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can influence the compound’s solubility, melting point, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
42714-96-5 |
|---|---|
Formule moléculaire |
C20H43O4P |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23) |
Clé InChI |
XGIDNLGWAKKYQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


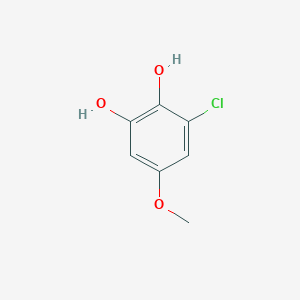
![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
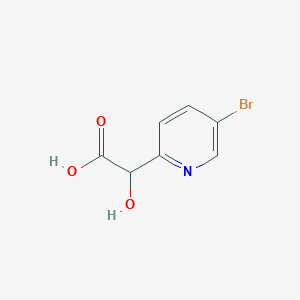

![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)
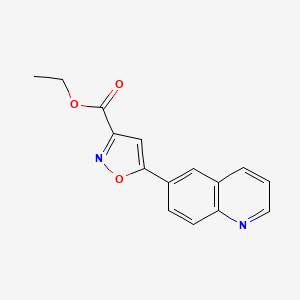


![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)
